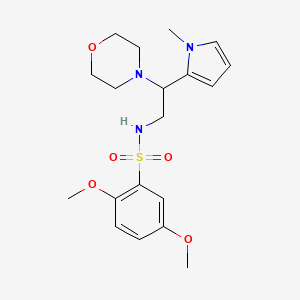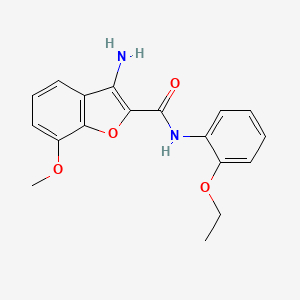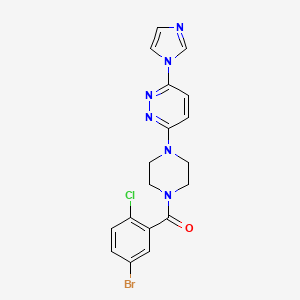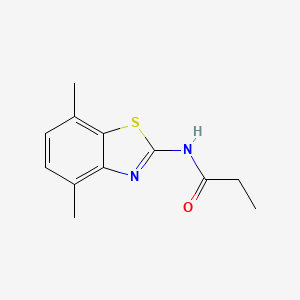
5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MHY-1685 is a novel compound known for its role as a mammalian target of rapamycin (mTOR) inhibitor. This compound has shown significant potential in rejuvenating senile human cardiac stem cells by modulating autophagy, making it a promising candidate for improving myocardial regeneration .
Scientific Research Applications
MHY-1685 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Cardiac Repair: MHY-1685 enhances the therapeutic potential of human cardiac stem cells by modulating autophagy, making it a valuable tool for myocardial regeneration.
Stem Cell Research: The compound is used to rejuvenate senile human cardiac stem cells, improving their viability and proliferation potential.
Anti-Aging Research: As a senescence inhibitor, MHY-1685 provides opportunities to study and potentially mitigate the effects of aging on cellular functions.
Mechanism of Action
MHY-1685 exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway. This inhibition leads to the modulation of autophagy, a cellular process that degrades and recycles cellular components. By modulating autophagy, MHY-1685 enhances the viability and proliferation potential of human cardiac stem cells, making it a promising candidate for cardiac repair and other therapeutic applications .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MHY-1685 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized to achieve high purity, typically around 99.97% .
Industrial Production Methods
Industrial production of MHY-1685 follows stringent protocols to ensure consistency and quality. The compound is produced in solid form, with light yellow to yellow coloration. It is stored at -20°C for up to three years in powder form and can be dissolved in DMSO for experimental use .
Chemical Reactions Analysis
Types of Reactions
MHY-1685 primarily undergoes reactions typical of mTOR inhibitors. These include interactions with various cellular components to modulate autophagy and inhibit senescence .
Common Reagents and Conditions
The compound is soluble in DMSO at a concentration of 62.5 mg/mL, which is commonly used as a solvent in laboratory settings. The hygroscopic nature of DMSO significantly impacts the solubility of MHY-1685, necessitating the use of freshly opened DMSO for accurate results .
Major Products Formed
The primary product formed from the reactions involving MHY-1685 is the modulation of autophagy-related pathways, leading to enhanced viability and proliferation potential of human cardiac stem cells .
Comparison with Similar Compounds
MHY-1685 is unique in its ability to modulate autophagy and inhibit senescence, setting it apart from other mTOR inhibitors. Some similar compounds include:
Rapamycin: Another well-known mTOR inhibitor, primarily used for its immunosuppressive and anti-cancer properties.
Everolimus: A derivative of rapamycin, used in cancer therapy and to prevent organ transplant rejection.
Temsirolimus: Another derivative of rapamycin, used in the treatment of renal cell carcinoma.
MHY-1685’s unique ability to rejuvenate senile human cardiac stem cells and enhance their therapeutic potential makes it a valuable addition to the family of mTOR inhibitors.
properties
IUPAC Name |
5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-7-3-1-6(2-4-7)5-8-9(15)12-11(17)13-10(8)16/h1-5,14H,(H2,12,13,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOJQSBHVKAHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27406-31-1 |
Source


|
| Record name | 5-(4-HYDROXY-BENZYLIDENE)-PYRIMIDINE-2,4,6-TRIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2858924.png)


![N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2858927.png)
![Ethyl 6-[[4-(hydroxymethyl)triazol-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2858932.png)


![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2858936.png)
![Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride](/img/structure/B2858937.png)
![4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2858938.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-phenylbutanoic acid](/img/structure/B2858941.png)


![5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2858947.png)